

# Unveiling the Solid-State Architecture of Fenopropfen Calcium Dihydrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *Fenopropfen Calcium hydrate*

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This technical guide provides an in-depth analysis of the crystal structure of fenopropfen calcium dihydrate, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solid-state properties is critical for drug development, formulation, and ensuring therapeutic efficacy. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and visualizes the intricate molecular arrangement.

## Crystallographic and Structural Data

The definitive crystal structure of fenopropfen calcium dihydrate was determined by single-crystal X-ray diffraction.<sup>[1][2]</sup> The compound crystallizes in the monoclinic space group  $P2_1/n$ .<sup>[1][2]</sup> The asymmetric unit contains one calcium cation, two fenopropfen anions (one of each enantiomer, as it is a racemic compound), and two water molecules.<sup>[2]</sup>

The calcium ion is coordinated to six oxygen atoms.<sup>[1][3]</sup> Two of these coordinating oxygens are from the two water molecules, and the other four are provided by the carboxylate groups of four distinct fenopropfen anions.<sup>[1][3]</sup> This coordination environment is a key feature of the

crystal packing. Each fenoprofen anion, in turn, bridges two different calcium ions, creating a polymeric network.[1][3]

One of the water molecules is situated in a more polar region of the crystal lattice, "sandwiched" between repeating polar carboxylate groups, while the other resides in a less polar environment.[1][3] This difference in the local environment of the water molecules is reflected in the dehydration behavior of the compound.[1]

The crystallographic data for fenoprofen calcium dihydrate at both room temperature and -100 °C are presented in the tables below.

Table 1: Unit Cell Parameters for Fenoprofen Calcium Dihydrate

Parameter	Value (Room Temperature) [2]	Value (-100 °C)[2]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /n
a (Å)	19.018	Not explicitly stated
b (Å)	7.738	Not explicitly stated
c (Å)	19.472	Not explicitly stated
β (°)	91.66	Not explicitly stated

Note: While the room temperature unit cell parameters were determined from powder X-ray diffraction data, the single-crystal structure was solved at -100 °C. The detailed atomic coordinates, bond lengths, bond angles, and torsion angles from the single-crystal study are essential for a complete understanding of the molecular geometry and intermolecular interactions.

## Experimental Methodologies

The determination of the crystal structure of fenoprofen calcium dihydrate and its physicochemical characterization involved several key experimental techniques.

## Single-Crystal X-ray Diffraction (XRD)

The primary method for elucidating the three-dimensional atomic arrangement was single-crystal XRD analysis.[1]

Experimental Protocol:

- **Crystallization:** Single crystals of fenoprofen calcium dihydrate were grown for the analysis. The specific solvent system and crystallization conditions are detailed in the primary literature.
- **Data Collection:** A suitable single crystal was mounted on a goniometer. The diffraction data was collected at a temperature of -100 °C to minimize thermal vibrations and obtain a more precise structure.
- **Structure Solution and Refinement:** The collected diffraction data was processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares procedures. The positions of all non-hydrogen atoms were refined anisotropically.

## Powder X-ray Diffraction (PXRD)

PXRD was employed to analyze the bulk crystalline phase of fenoprofen calcium dihydrate at room temperature and to study its dehydration and rehydration behavior.[1][2]

Experimental Protocol:

- **Sample Preparation:** The fenoprofen calcium dihydrate powder was gently packed into a sample holder. For indexing the powder pattern, internal standards such as silicon powder and silver behenate were used.[2]
- **Data Collection:** The PXRD patterns were collected using a diffractometer with a specific X-ray source (e.g., Cu K $\alpha$  radiation). Data was typically collected over a  $2\theta$  range sufficient to capture all characteristic diffraction peaks.
- **Data Analysis:** The experimental powder pattern was indexed to determine the unit cell parameters at room temperature.[2] Rietveld refinement was also performed using the

atomic coordinates from the single-crystal structure determination to confirm the phase purity and refine the lattice parameters.[2]

## Thermal Analysis

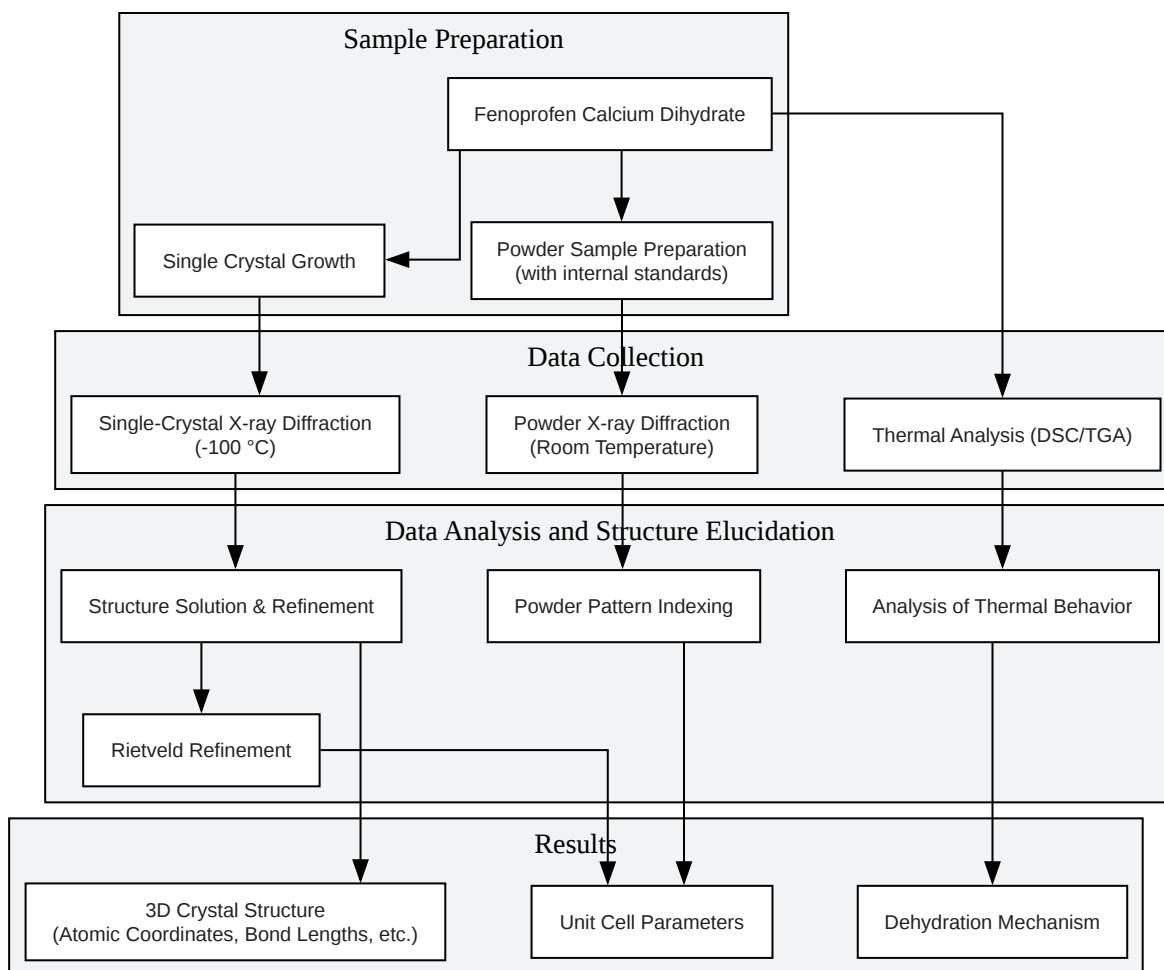
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) were utilized to investigate the thermal behavior, including dehydration and phase transitions.[1]

Experimental Protocol:

- DSC: A small, accurately weighed sample of fenoprofen calcium dihydrate was placed in an aluminum pan. The sample was heated at a constant rate, and the heat flow to the sample was monitored relative to an empty reference pan. This allows for the determination of the temperatures and enthalpies of thermal events.
- TGA: A sample of the material was heated in a controlled atmosphere on a sensitive microbalance. The change in mass of the sample as a function of temperature was recorded, providing quantitative information about dehydration and decomposition processes.

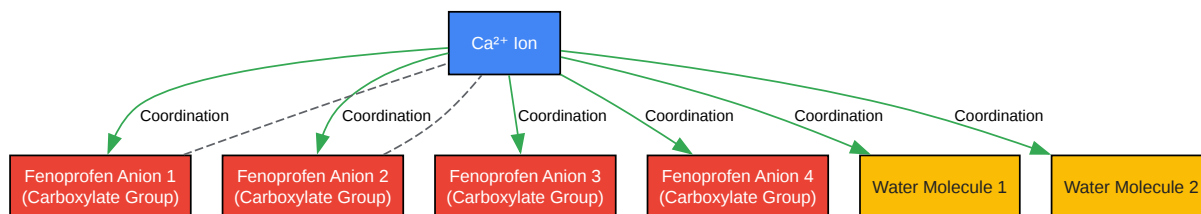
## Visualizing the Crystal Structure Determination Workflow and Molecular Interactions

To better understand the process of crystal structure determination and the resulting molecular arrangement, the following diagrams are provided.



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Caption: Experimental workflow for the characterization of fenoprofen calcium dihydrate.



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